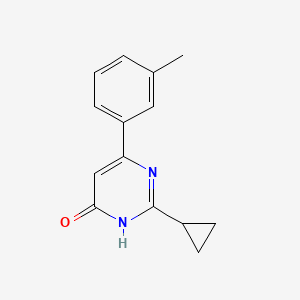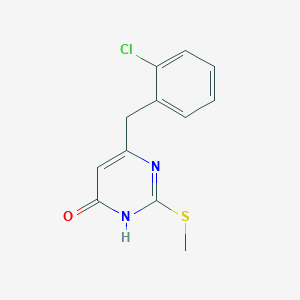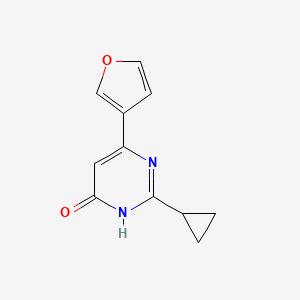
2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significant importance in the synthesis of pyranopyrimidine scaffolds, a core structure in many medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. A review by Parmar et al. (2023) discusses the application of various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyranopyrimidines through a one-pot multicomponent reaction. This demonstrates the compound's role in advancing synthetic methodologies for developing lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Discovery
The pyrazolopyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious agents. Cherukupalli et al. (2017) highlight the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the structure-activity relationship studies that have paved the way for developing potential drug candidates. This underscores the versatility of compounds structurally related to 2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol in therapeutic applications (Cherukupalli et al., 2017).
Synthetic Pathways and Biological Activities
A concise review on the synthesis of pyrazole heterocycles by Dar and Shamsuzzaman (2015) presents various methodologies for generating biologically active pyrazole derivatives. These compounds exhibit a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The review offers insights into the strategic synthesis of pyrazole-based heterocycles, highlighting their significance in medicinal chemistry and potential for generating new therapeutic agents (Dar & Shamsuzzaman, 2015).
Heterocyclic N-oxides in Drug Development
The diversity and potential of heterocyclic N-oxide molecules, including those derived from pyridine and indazole, are discussed by Li et al. (2019). These compounds are valuable for their roles in organic synthesis, catalysis, and drug applications, demonstrating significant biological importance and versatility in chemical functionality. Heterocyclic N-oxides serve as key intermediates and active pharmaceutical ingredients, showing promise in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Mécanisme D'action
Mode of Action
Many pyrazole derivatives inhibit the activity of their targets, leading to the death of the pathogen .
Biochemical Pathways
Pyrazole derivatives often interfere with the metabolic pathways of the pathogen, leading to its death .
Result of Action
The ultimate result of the action of many pyrazole derivatives is the death of the pathogen .
Analyse Biochimique
Biochemical Properties
2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth. This compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound may interact with other proteins and enzymes involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7, HCT-116, and HepG-2 . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins, leading to programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm to the animal.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding its metabolic pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can affect its efficacy and toxicity, making it essential to study its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-cyclopropyl-4-(2,5-dimethylpyrazol-3-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-5-10(16(2)15-7)9-6-11(17)14-12(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAQJGRJWVGJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=O)NC(=N2)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


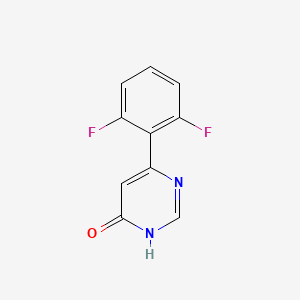
![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)
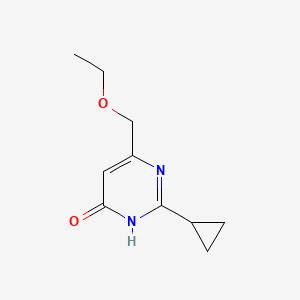
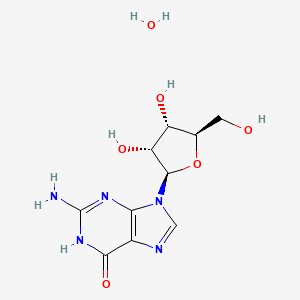
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)

![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)
![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)


![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
